5-benzoyl-N,N-dibutylfuran-2-carboxamide
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Overview
Description
5-benzoyl-N,N-dibutylfuran-2-carboxamide is a synthetic organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzoyl-N,N-dibutylfuran-2-carboxamide typically involves the reaction of furan derivatives with benzoyl chloride and dibutylamine. The process can be summarized as follows:
Starting Materials: Furan-2-carboxylic acid, benzoyl chloride, and dibutylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Furan-2-carboxylic acid is first converted to its acid chloride derivative using thionyl chloride. The resulting furan-2-carbonyl chloride is then reacted with benzoyl chloride and dibutylamine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-benzoyl-N,N-dibutylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: Reduction of the benzoyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-benzoyl-N,N-dibutylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It is used in studies exploring the interaction of furan derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-benzoyl-N,N-dibutylfuran-2-carboxamide involves its interaction with cellular components. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their function. The furan ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
5-benzoyl-N,N-dibutylfuran-2-carboxamide: Unique due to its specific substitution pattern on the furan ring.
N-benzoyl-N’-[5-(2’-substituted phenyl)-2-furoyl] semicarbazides: Similar in structure but with different substituents, leading to varied biological activities.
Methyl 5-benzoyl-1-methylbenzimidazol-2-ylcarbamate: Shares the benzoyl group but has a different core structure, leading to different applications.
Uniqueness
This compound is unique due to its combination of a benzoyl group and a dibutylamino group on the furan ring
Properties
Molecular Formula |
C20H25NO3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-benzoyl-N,N-dibutylfuran-2-carboxamide |
InChI |
InChI=1S/C20H25NO3/c1-3-5-14-21(15-6-4-2)20(23)18-13-12-17(24-18)19(22)16-10-8-7-9-11-16/h7-13H,3-6,14-15H2,1-2H3 |
InChI Key |
LPZIBIGNDJUVFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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